Sacubitril impurity 16
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Overview
Description
Sacubitril impurity 16 is a byproduct formed during the synthesis of sacubitril, a neprilysin inhibitor used in combination with valsartan to treat heart failure. Impurities like this compound are crucial to identify and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril impurity 16 involves multiple steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . One method involves dissolving a precursor compound in dichloromethane, adding a condensing agent like PyBOP, and then adding an alkali such as DMAP at controlled temperatures. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified through a series of steps including filtration, drying, and crystallization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of continuous flow methodologies and heterogeneous catalysis, such as Suzuki-Miyaura coupling, has been optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Sacubitril impurity 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .
Scientific Research Applications
Sacubitril impurity 16 has several scientific research applications:
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the safety and efficacy of sacubitril-containing medications.
Mechanism of Action
Sacubitril impurity 16, like sacubitril, may interact with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and reduced blood volume. The exact mechanism of action for this compound is still under investigation, but it is believed to follow similar pathways .
Comparison with Similar Compounds
Similar Compounds
Sacubitril impurity 10: Another byproduct of sacubitril synthesis with a similar molecular structure.
Sacubitril impurity 11: A related compound with different functional groups.
Sacubitril impurity 17: Another impurity formed during the synthesis process.
Uniqueness
Sacubitril impurity 16 is unique due to its specific molecular structure and the conditions under which it is formed. Its identification and control are crucial for ensuring the safety and efficacy of sacubitril-containing medications .
Properties
Molecular Formula |
C24H29NO5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2R,4S)-4-[(4-ethoxy-4-oxobutanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-3-30-23(27)14-13-22(26)25-21(15-17(2)24(28)29)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,28,29)/t17-,21+/m1/s1 |
InChI Key |
AUNLGZJEDPUZSE-UTKZUKDTSA-N |
Isomeric SMILES |
CCOC(=O)CCC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O |
Canonical SMILES |
CCOC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)O |
Origin of Product |
United States |
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